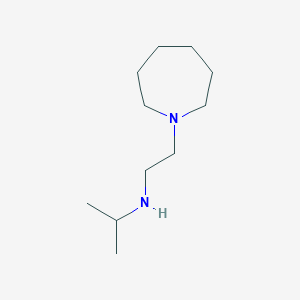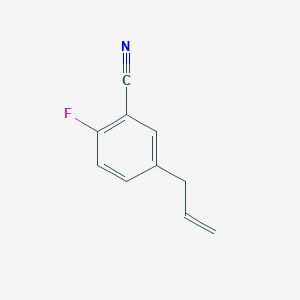
3-(3-Cyano-4-fluorophenyl)-1-propene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include the formation of intermediate products, protection of functional groups, and purification steps. For instance, the synthesis of "3-Fluoro-4-hexylthiophene" involved perbromination, protection of thiophene by trimethylsilyl groups, and bromine/fluorine exchange . Similarly, the synthesis of "1,9-bis(2-cyano-2-ethoxycarbonylvinyl)-5-(4-hydroxyphenyl)-dipyrromethane" utilized quantum chemical calculations to determine the thermodynamic parameters of reactants and products, indicating a careful design of the synthetic route .
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been determined using various computational methods such as DFT and HF calculations, as well as experimental techniques like X-ray diffraction. For example, the crystal structure of "3-[4-(4'-ethylbiphenyl)]-1-propene" was determined by X-ray diffraction, revealing a noncentrosymmetric monoclinic system . The optimized molecular structure and vibrational frequencies of related compounds have been investigated both experimentally and theoretically, providing a basis for understanding the molecular geometry and electronic distribution .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For instance, the cyclisation of "3-(2-fluorophenyl)propanols" to chromans was catalyzed by rhodium, suggesting activation of the aryl fluoride for nucleophilic substitution . Electrophilic trisubstituted ethylenes, such as "ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates," were prepared and characterized, with some copolymerized with styrene .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. Vibrational spectroscopy and computational analysis have been used to investigate the structure and reactivity of these molecules . The molecular electrostatic potential maps of these compounds indicate regions of negative and positive potential, suggesting sites for electrophilic and nucleophilic attacks . The first hyperpolarizability of some compounds has been calculated to assess their role in nonlinear optics . Additionally, molecular docking studies have been performed to predict the biological activity and potential as inhibitors for various enzymes .
Applications De Recherche Scientifique
-
Application in Confocal Laser Scanning Microscopy (CLSM)
- Field : Biochemistry
- Summary : The compound has been used in the synthesis of α-aminophosphonates derived from anthraquinone and benzanthrone, which have notable fluorescence properties. These properties make them useful in confocal laser scanning microscopy (CLSM) .
- Methods : The compounds were synthesized and their fluorescence properties were characterized. Spectroscopic analysis, including 1H-, 13C-, and 31P-NMR, FTIR, and mass spectrometry, was used to confirm the chemical structures .
- Results : The synthesized compounds exhibited notable solvatochromic behavior, emitting fluorescence from green to red across various solvents. They were introduced for CLSM imaging of the parasitic flatworm Opisthorchis felineus, demonstrating their potential in visualizing biological specimens .
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : The compound is structurally similar to 3,4-Dichloro-5-[(3-cyano-4-fluorophenyl)sulfamoyl]benzoic acid, which is a known organic compound with its own set of properties and potential applications .
- Methods : The exact methods of application or experimental procedures for this compound are not specified in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
-
Application in Pain Management
- Field : Medicinal Chemistry
- Summary : A structurally similar compound, a tetracyclic spirooxindole, has been discovered to be a potent blocker of hNa V 1.7, a voltage-gated sodium channel subtype involved in pain conditions .
- Methods : The structure-activity relationship of a new series of tetracyclic spirooxindoles was studied, leading to the discovery of compound 25a .
- Results : Compound 25a showed improved ADME properties and in vivo efficacy in the CFA-induced inflammatory pain model .
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : The compound “3,4-Dichloro-5-[(3-cyano-4-fluorophenyl)sulfamoyl]benzoic acid” is structurally similar to “3-(3-Cyano-4-fluorophenyl)-1-propene” and has its own set of properties and potential applications .
- Methods : The exact methods of application or experimental procedures for this compound are not specified in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
-
Application in Pain Management
- Field : Medicinal Chemistry
- Summary : A structurally similar compound, a tetracyclic spirooxindole, has been discovered to be a potent blocker of hNa V 1.7, a voltage-gated sodium channel subtype involved in pain conditions .
- Methods : The structure-activity relationship of a new series of tetracyclic spirooxindoles was studied, leading to the discovery of compound 25a .
- Results : Compound 25a showed improved ADME properties and in vivo efficacy in the CFA-induced inflammatory pain model .
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : The compound “3,4-Dichloro-5-[(3-cyano-4-fluorophenyl)sulfamoyl]benzoic acid” is structurally similar to “3-(3-Cyano-4-fluorophenyl)-1-propene” and has its own set of properties and potential applications .
- Methods : The exact methods of application or experimental procedures for this compound are not specified in the source .
- Results : The results or outcomes obtained from the use of this compound are not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-fluoro-5-prop-2-enylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-2-3-8-4-5-10(11)9(6-8)7-12/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYCBLWDRUBFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641135 | |
| Record name | 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyano-4-fluorophenyl)-1-propene | |
CAS RN |
943247-49-2 | |
| Record name | 2-Fluoro-5-(prop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

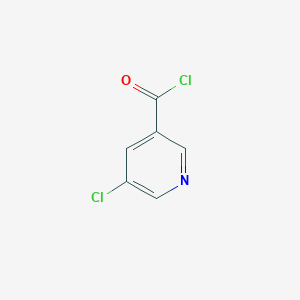
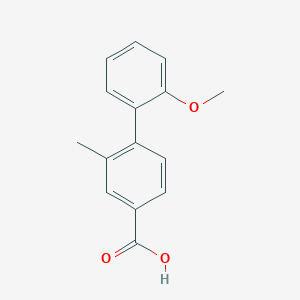
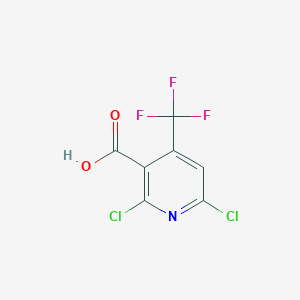
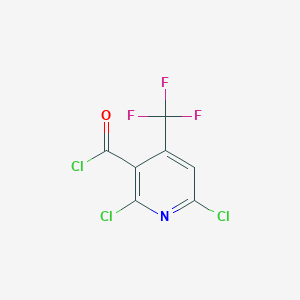
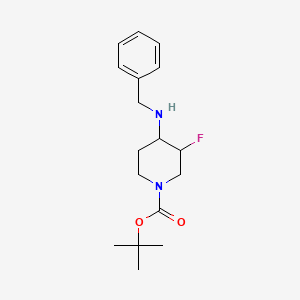
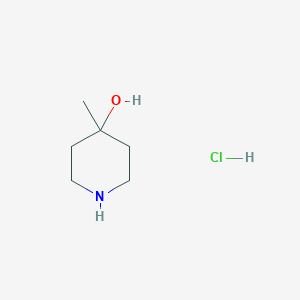
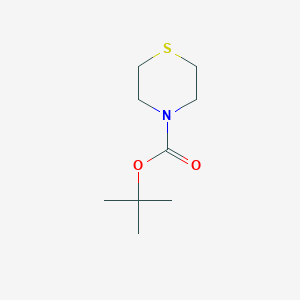
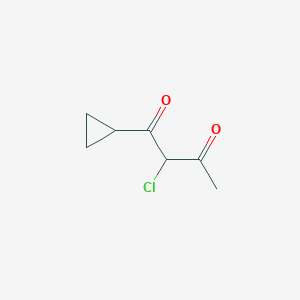
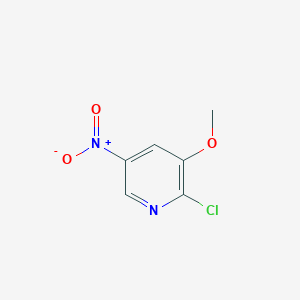
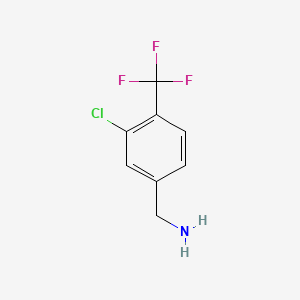
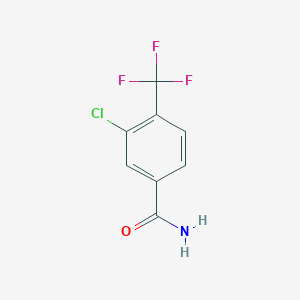
![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
